molecular formula C10H13BN2O5 B2612768 Boronic acid, B-[4-(4-morpholinyl)-3-nitrophenyl]- CAS No. 1610733-46-4

Boronic acid, B-[4-(4-morpholinyl)-3-nitrophenyl]-

Cat. No.: B2612768
CAS No.: 1610733-46-4
M. Wt: 252.03
InChI Key: VZRXGCBGMSVHNI-UHFFFAOYSA-N
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Description

Boronic acid, B-[4-(4-morpholinyl)-3-nitrophenyl]-, is a versatile chemical compound known for its unique properties and applications in various fields of science and industry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a morpholinyl group and a nitro group. The combination of these functional groups imparts distinct chemical reactivity and makes it valuable for diverse applications.

Mechanism of Action

Target of Action

Boronic Acid, B-[4-(4-morpholinyl)-3-nitrophenyl]-, also known as (4-morpholin-4-yl-3-nitrophenyl)boronic acid, is primarily used in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary targets of this compound are the organic groups involved in the Suzuki-Miyaura coupling .

Mode of Action

In the Suzuki-Miyaura coupling, Boronic Acid, B-[4-(4-morpholinyl)-3-nitrophenyl]- interacts with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction, in which Boronic Acid, B-[4-(4-morpholinyl)-3-nitrophenyl]- plays a crucial role, is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction affects the biochemical pathways involved in the formation of carbon-carbon bonds, leading to the synthesis of a wide range of organic compounds .

Pharmacokinetics

It’s known that boronic acids, in general, are relatively stable, readily prepared, and generally environmentally benign . These properties may influence the bioavailability of the compound.

Result of Action

The result of the action of Boronic Acid, B-[4-(4-morpholinyl)-3-nitrophenyl]- in the Suzuki-Miyaura coupling is the formation of new carbon-carbon bonds . This leads to the synthesis of a wide range of organic compounds, contributing to various areas of research and industrial applications .

Action Environment

The action, efficacy, and stability of Boronic Acid, B-[4-(4-morpholinyl)-3-nitrophenyl]- can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction conditions are exceptionally mild and functional group tolerant . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of boronic acid, B-[4-(4-morpholinyl)-3-nitrophenyl]-, typically involves the electrophilic trapping of an organometallic reagent with a boric ester. One common method is the reaction of an aryl halide with a Grignard reagent or through lithium–halogen exchange, followed by the addition of a borate ester . The reaction is usually performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .

Industrial Production Methods

Industrial production of boronic acids often employs similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. The recovery and recycling of boronic acid components after deprotection are also crucial for cost-effective production .

Chemical Reactions Analysis

Types of Reactions

Boronic acid, B-[4-(4-morpholinyl)-3-nitrophenyl]-, undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Lacks the morpholinyl and nitro groups, making it less versatile in certain applications.

    4-Morpholinylphenylboronic acid:

    3-Nitrophenylboronic acid: Lacks the morpholinyl group, which influences its chemical behavior and utility.

Uniqueness

Boronic acid, B-[4-(4-morpholinyl)-3-nitrophenyl]-, stands out due to the presence of both morpholinyl and nitro groups, which enhance its reactivity and broaden its range of applications. The combination of these functional groups allows for unique interactions and reactions that are not possible with simpler boronic acids .

Properties

IUPAC Name

(4-morpholin-4-yl-3-nitrophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BN2O5/c14-11(15)8-1-2-9(10(7-8)13(16)17)12-3-5-18-6-4-12/h1-2,7,14-15H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZRXGCBGMSVHNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)N2CCOCC2)[N+](=O)[O-])(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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